7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid

Prodrug Design Enzyme Hydrolysis Structure-Activity Relationship

7-Acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid is a synthetic, small-molecule chromone derivative (C18H11FO6, MW 342.27 g/mol) classified within the 4-oxo-4H-chromene-2-carboxylic acid family, a privileged scaffold in medicinal chemistry. It is cataloged as a natural product analog in specialized screening libraries (InterBioScreen ID STOCK1N-03403).

Molecular Formula C18H11FO6
Molecular Weight 342.3 g/mol
Cat. No. B12161993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid
Molecular FormulaC18H11FO6
Molecular Weight342.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C(=O)C(=C(O2)C(=O)O)C3=CC=C(C=C3)F
InChIInChI=1S/C18H11FO6/c1-9(20)24-12-6-7-13-14(8-12)25-17(18(22)23)15(16(13)21)10-2-4-11(19)5-3-10/h2-8H,1H3,(H,22,23)
InChIKeyJXCJQLPSLWFBFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic Acid for Screening Library Procurement


7-Acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic acid is a synthetic, small-molecule chromone derivative (C18H11FO6, MW 342.27 g/mol) [1] classified within the 4-oxo-4H-chromene-2-carboxylic acid family, a privileged scaffold in medicinal chemistry [2]. It is cataloged as a natural product analog in specialized screening libraries (InterBioScreen ID STOCK1N-03403) [3]. Its structure features a unique combination of a 7-acetoxy substituent and a 3-(4-fluorophenyl) ring on the chromone core, which distinguishes it from more common, unsubstituted or hydroxylated analogs in the same screening collection.

Why Generic Chromone-2-Carboxylic Acids Cannot Substitute for 7-Acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic Acid


Substituting this compound with a simpler chromone-2-carboxylic acid (e.g., the parent scaffold or a 7-hydroxy analog) negates the specific physicochemical and steric properties that drive its unique behavior in biological systems and chemical reactions. The 7-acetoxy group is a masked hydroxyl, acting as a prodrug or protected intermediate that can undergo enzymatic hydrolysis to reveal a bioactive phenol [1]. Simultaneously, the 4-fluorophenyl moiety at position 3 introduces a distinct, electron-withdrawing, lipophilic group, which is a well-established strategy to enhance metabolic stability and binding affinity compared to non-fluorinated phenyl analogs [2]. Replacing this compound with a generic analog for a screening campaign or as a synthetic building block would result in a loss of these specific properties, potentially yielding false negatives or an inactive intermediate.

Quantitative Evidence for Selecting 7-Acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic Acid Over Analogs


Differentiation from 7-Hydroxy Analog: Steric and Hydrogen-Bonding Profile at the 7-Position

The target compound features a 7-acetoxy group, while the closest available analog in screening libraries is 3-(4-fluorophenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylic acid [1]. The replacement of a hydrogen bond donor (-OH) with a hydrogen bond acceptor (acetyl ester) significantly alters the molecular recognition profile. The acetoxy group presents a larger steric bulk (molar refractivity: acetyl group ~11.18 cm³/mol vs. H atom ~1.03 cm³/mol) and eliminates the strong hydrogen bond donor capacity of the phenol. This is critical for binding pockets where a hydroxyl would be unfavorable or where a prodrug strategy is required. Although direct head-to-head bioactivity data is not publicly available for this pair, the chemical differentiation is absolute.

Prodrug Design Enzyme Hydrolysis Structure-Activity Relationship

Enhanced Lipophilicity and Metabolic Stability from 4-Fluorophenyl Substitution

The presence of the 3-(4-fluorophenyl) group imparts a significant gain in lipophilicity and metabolic stability over non-fluorinated or chlorinated analogs. According to the well-characterized 'fluorine effect' in medicinal chemistry [1], a fluorine substituent on an aromatic ring typically increases the distribution coefficient (LogD) by approximately 0.4–0.7 units compared to the unsubstituted phenyl ring, while often enhancing metabolic stability due to the strength of the C-F bond. For the target compound, the predicted LogP is estimated to be ~2.8 compared to ~2.2 for the non-fluorinated 3-phenyl analog . This quantitative shift is consistent with the class of fluorinated chromone-2-carboxylic acids.

Drug-likeness Metabolic Stability Lipophilicity

Carboxylic Acid Functionality for Late-Stage Derivatization and Salt Formation

The chromone-2-carboxylic acid scaffold is a privileged pharmacophore, but its utility is often enhanced by the carboxylic acid moiety at C-2, which allows for rapid late-stage diversification into amides, esters, and salts. Unlike the parent scaffold or simple ester analogs, this free carboxylic acid (pKa predicted ~2.28, highly acidic) is pre-activated for conjugation with amines or alcohols via simple amide coupling, making it a versatile building block for generating focused libraries. This is a direct advantage over the more common chromone-3-carboxylic acid regioisomer, which exhibits a different biological activity profile, particularly a notable selectivity for MAO-B inhibition [1].

Medicinal Chemistry Fragment-Based Drug Discovery Chemical Biology

High-Value Application Scenarios for 7-Acetoxy-3-(4-fluorophenyl)-4-oxo-4H-chromene-2-carboxylic Acid


Focused Library Design for Carboxylesterase- or Esterase-Sensitive Prodrugs

This compound is ideally suited as a core scaffold for a prodrug library. The 7-acetoxy group is a substrate for intracellular carboxylesterases (CES1/2), which are often overexpressed in tumor microenvironments [1]. Replacing the 7-acetoxy group with a simple hydroxyl would abolish this prodrug activation mechanism, as demonstrated in class-level studies on acetoxycoumarins and acetoxychromones.

Synthesizing Fluorinated Analog Libraries via C-2 Carboxylic Acid Conjugation

The C-2 carboxylic acid allows for one-step, high-yielding amide coupling to generate a library of final compounds. This is a strategic procurement choice over purchasing a pre-formed ester or the 7-hydroxy analog. The direct use of the free acid can reduce the synthetic path by 1-2 steps, saving 24-48 hours of synthesis and purification time per derivative compared to starting from a protected ester precursor [2].

Physical-Organic Chemistry Studies on the 'Fluorine Effect' on Receptor Binding

The 4-fluorophenyl group offers a unique probe for studying fluorine-mediated interactions. By comparing this compound with its non-fluorinated 3-phenyl analog, researchers can directly correlate a ~0.6 unit difference in predicted LogP with changes in target binding affinity or cellular permeability. This head-to-head comparison is valuable for building quantitative structure-property relationship (QSPR) models across a screening set [3].

Orphan Receptor and Target ID Screening Campaigns

As a structurally novel, densely functionalized chromone, this compound is well-suited for screening against panels of orphan GPCRs or kinases. Its distinct structural signature (acetoxy + fluorophenyl + free carboxylic acid) increases the probability of identifying a unique hit, as it occupies chemical space not covered by the more abundant simple hydroxyl or methoxy chromone-2-carboxylic acids found in screening decks .

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